![molecular formula C11H15ClN2O B7867428 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7867428.png)
2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol is a chemical compound that features a pyridine ring substituted with a chloro group and a cyclopropyl-amino-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol typically involves multiple steps One common approach is to start with the chlorination of pyridine to introduce the chloro group at the desired position This is followed by the alkylation of the pyridine ring with a cyclopropylmethylamine derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-methanol
- **2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-propanol
- **2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-butanol
Uniqueness
2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the cyclopropyl-amino-ethanol moiety allows for a range of chemical modifications and interactions that are not possible with similar compounds.
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl-cyclopropylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-4-1-9(7-13-11)8-14(5-6-15)10-2-3-10/h1,4,7,10,15H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLAQWWGELYWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
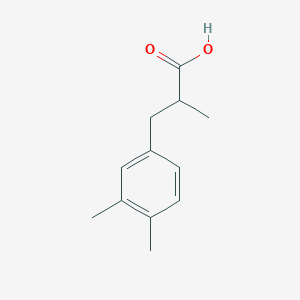
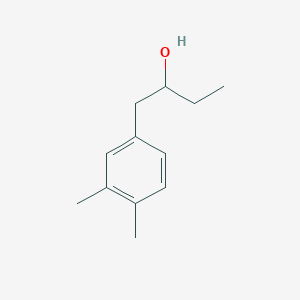
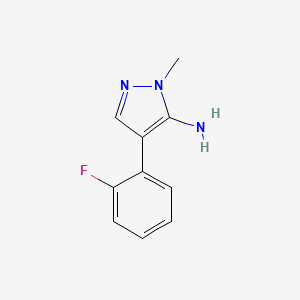
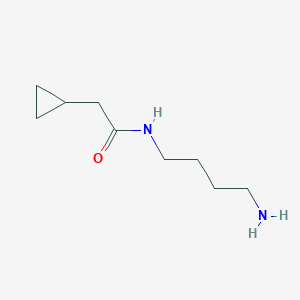
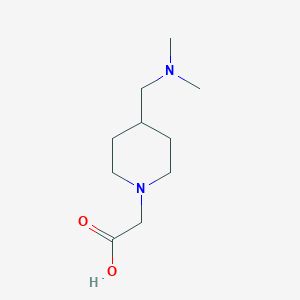
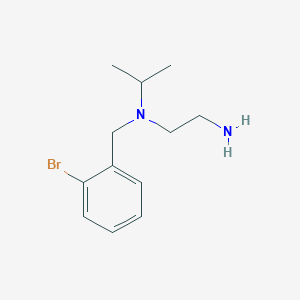
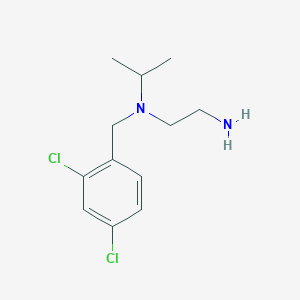
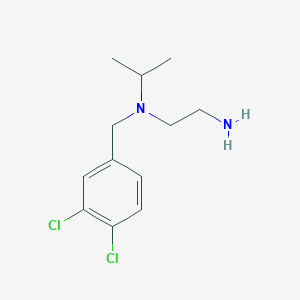
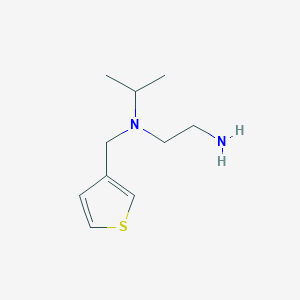
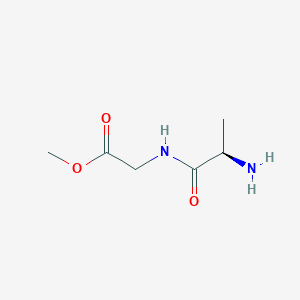
![2-[[(2R)-2-azaniumylpropanoyl]amino]acetate](/img/structure/B7867405.png)
![(2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate](/img/structure/B7867411.png)
![(2S)-2-[[(2R)-2-azaniumylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B7867414.png)
![2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7867422.png)
